1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-phenyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-13(11-5-2-1-3-6-11)10-21-15-18-17-14(20-15)12-7-4-8-16-9-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZMDRUTJMFGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄) are typical.
Substitution: Halogenating agents, nucleophiles, and bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent.
Materials Science: The compound’s fluorescence properties make it useful in the development of optical probes.
Chemical Biology: It is used in studies involving molecular dynamics and interactions with cell membranes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with biological targets. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes . Molecular docking studies have shown that it can bind to specific proteins, inhibiting their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
- Structural Difference : A bromine atom replaces the hydrogen at the phenyl ring’s para position.
- Impact: The bromine atom increases molecular weight (MW: ~390 g/mol vs. Melting points and solubility may differ due to altered crystal packing, as shown in Hirshfeld surface analyses .
1-Phenyl-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one
- Structural Difference : A pyrimidinylthio propyl group replaces the pyridin-3-yl moiety.
- Impact :
Variations in the Oxadiazole Substituents
2-{[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
- Structural Difference: A methoxyphenyl group replaces pyridin-3-yl, and a piperazinyl group substitutes the phenyl ethanone.
- Impact: The methoxy group enhances lipophilicity (logP ~3.5 vs. Piperazine introduces basicity, altering pharmacokinetics (e.g., increased solubility at physiological pH) .
5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
- Structural Difference: Lacks the phenyl ethanone and sulfanyl-ethyl linkage.
- Impact: Simplified structure reduces MW (~195 g/mol) but diminishes cytotoxic activity due to the absence of the ethanone pharmacophore . Retains antibacterial activity against E. coli, suggesting the pyridinyl-oxadiazole core alone is sufficient for microbial targeting .
Physicochemical and Spectral Properties
- Spectral Notes: The target compound’s IR lacks S-H stretches (~2550 cm⁻¹), confirming the absence of free thiols . NMR data for analogs show downfield shifts for pyridine protons (~8.5–9.0 ppm) compared to phenyl (~7.0–7.5 ppm), reflecting electronic differences .
Biological Activity
The compound 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a novel derivative of 1,3,4-oxadiazole, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features of this compound suggest a multifaceted mode of action that may be beneficial in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a phenyl group, a pyridine ring, and an oxadiazole moiety connected via a sulfur atom. This configuration is hypothesized to enhance its solubility and bioactivity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to This compound demonstrate activity against a range of bacteria and fungi.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 18 mm |
| Candida albicans | 12 mm |
| Pseudomonas aeruginosa | 10 mm |
These results suggest that the presence of nitro or hydroxy substituents on the phenyl ring can enhance the antimicrobial efficacy of the compound .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies indicate that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and survival.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of This compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 25 | Apoptosis induction |
| HeLa (Cervical) | 30 | Cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of DNA synthesis |
These findings highlight the compound's potential as a therapeutic agent in oncology .
The biological activity of This compound is likely attributed to its ability to interact with specific biological targets. The oxadiazole ring system may facilitate interactions with enzymes involved in cellular signaling pathways.
Phosphodiesterase Inhibition
Some studies suggest that oxadiazole derivatives can act as inhibitors of phosphodiesterases (PDEs), which play critical roles in regulating intracellular cAMP and cGMP levels. By inhibiting these enzymes, the compound may enhance cellular signaling associated with growth inhibition and apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthetic routes typically involve coupling reactions between pyridinyl-oxadiazole thiols and substituted acetophenones. Optimization can be achieved through factorial experimental designs, such as varying catalysts (e.g., piperidine in anhydrous ethanol), solvent systems, and reflux durations. Response surface methodology (RSM) is effective for identifying ideal temperature and molar ratios. Split-plot designs, as used in agricultural chemistry studies, can be adapted for multi-variable optimization .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR to confirm proton environments and carbon frameworks.
- Mass spectrometry (HRMS) for molecular weight verification.
- Single-crystal X-ray diffraction (as demonstrated for analogous oxadiazole derivatives) to resolve stereochemical ambiguities .
- HPLC with UV detection (using logP values ~1.8 from computational data) to assess purity .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Implement hazard controls based on structural analogs:
- Use PPE (gloves, goggles) to prevent skin/eye contact (Category 2/2A hazards) .
- Conduct reactions in fume hoods to avoid inhalation of vapors.
- Store in sealed containers away from ignition sources, referencing safety data for sulfanyl-containing compounds .
Advanced Research Questions
Q. What theoretical frameworks guide the investigation of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (FMOs) to predict reactivity. For example:
- Calculate HOMO-LUMO gaps to assess charge-transfer potential.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Align with conceptual frameworks from quantum chemistry to interpret spectroscopic data .
Q. How should researchers address contradictory biological activity data across assay systems?
- Methodological Answer : Apply systematic variance analysis:
- Compare assay conditions (e.g., cell lines, pH, temperature).
- Use meta-analysis to identify confounding factors (e.g., solvent polarity affecting compound solubility).
- Validate findings through orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What methodological considerations are critical for environmental fate studies?
- Methodological Answer : Design studies to assess:
- Partitioning : Measure logP and soil adsorption coefficients (Koc).
- Degradation : Use OECD guidelines for hydrolytic/photolytic stability.
- Ecotoxicology : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna), aligning with protocols from environmental chemistry projects .
Q. How can crystallographic data resolve tautomeric or supramolecular ambiguities?
- Methodological Answer : Perform single-crystal X-ray analysis to:
- Determine hydrogen-bonding networks (e.g., S···N interactions in oxadiazole rings).
- Identify π-π stacking patterns between aromatic systems.
- Compare experimental bond lengths/angles with DFT-optimized geometries .
Q. What computational approaches predict the compound’s behavior in biological systems?
- Methodological Answer : Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
